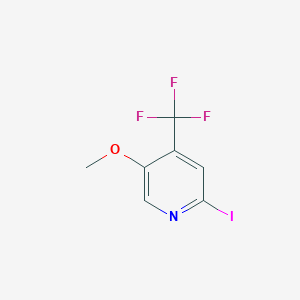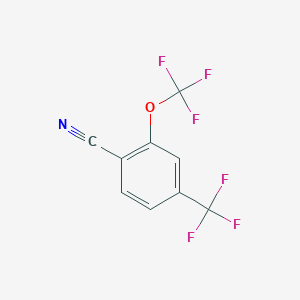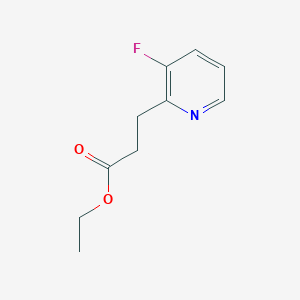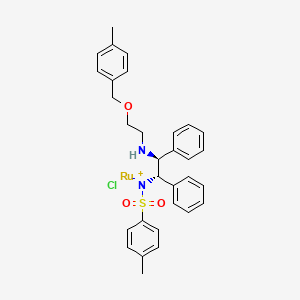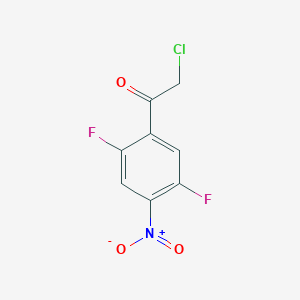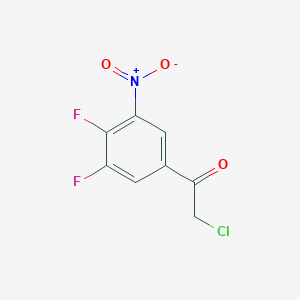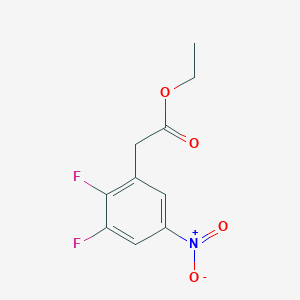![molecular formula C13H15NO4 B1413177 {[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetic acid CAS No. 2108442-33-5](/img/structure/B1413177.png)
{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetic acid
Descripción general
Descripción
“{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetic acid” is a chemical compound with the CAS Number: 2108442-33-5. It has a molecular weight of 249.27 and its IUPAC Name is 2- ( (1- (2-methoxyethyl)-1H-indol-4-yl)oxy)acetic acid . It is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI Code for “this compound” is 1S/C13H15NO4/c1-17-8-7-14-6-5-10-11(14)3-2-4-12(10)18-9-13(15)16/h2-6H,7-9H2,1H3,(H,15,16) . This code provides a specific textual representation of the compound’s molecular structure .Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . Its molecular weight is 249.27 .Aplicaciones Científicas De Investigación
Synthesis and Fluorescence Studies
- Synthesis of Carboxylic Acid Derivatives : Research has been conducted on the synthesis of fluorescent carboxylic acid derivatives that include a similar moiety to {[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetic acid. These compounds have been studied for their fluorescence properties in various solvents, indicating potential applications in fluorescence-based detection and analysis (Mitra et al., 2013).
Chemical Synthesis and Modification
- Novel Indole-Benzimidazole Derivatives : A study describes the preparation of 2-methylindole-3-acetic acid and its 5-methoxy derivative, showcasing the versatility of indole carboxylic acids in chemical synthesis, which could include derivatives similar to this compound (Wang et al., 2016).
- Synthesis of 2-(1H-Indol-3-yl)acetohydrazides : This research involves the transformation of 2-(1H-Indol-3-yl)acetic acid, which is structurally similar to the compound of interest, highlighting its potential in synthesizing various derivatives with biological activity (Rubab et al., 2017).
Biomedical Analysis
- Novel Fluorophore for Biomedical Analysis : A study on 6-methoxy-4-quinolone, an oxidation product of 5-methoxyindole-3-acetic acid, demonstrates its strong fluorescence in a wide pH range, indicating potential applications in biomedical analysis and labeling (Hirano et al., 2004).
Antioxidant Evaluation
- Novel Indole-3-Acetic Acid Analogues : This research evaluates the antioxidant properties of indole-3-acetic acid derivatives, suggesting that similar structures, like this compound, could possess significant antioxidant activities (Naik et al., 2011).
Unique Indoloketopiperazines
- Intramolecular Ugi Reaction : A study presents the synthesis of unique indoloketopiperazine derivatives using a compound similar to this compound, indicating its potential in the creation of novel pharmaceutical compounds (Ghandi et al., 2012).
Propiedades
IUPAC Name |
2-[1-(2-methoxyethyl)indol-4-yl]oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-17-8-7-14-6-5-10-11(14)3-2-4-12(10)18-9-13(15)16/h2-6H,7-9H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALNOEVTWLXECRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=CC2=C1C=CC=C2OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


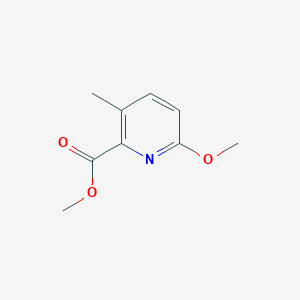



![6-(1,3-Oxazol-5-yl)imidazo[1,2-a]pyridine](/img/structure/B1413100.png)

